Enantiomeric Identity: (S) vs. (R) Absolute Configuration
The (S)-enantiomer (CAS 1289584-97-9) provides the correct spatial orientation for interactions with biological targets that are stereospecific, such as certain kinase ATP-binding pockets and GPCR ligand-binding domains . In SAR studies targeting CCR3 antagonism, multiple (S)-configured pyrrolidine chemotypes have demonstrated nanomolar potency (Ki values ranging from 3.16 to 6.31 nM at the human CCR3 receptor expressed in CHOK1 cells), with stereochemical configuration being a critical determinant of activity [1]. The (R)-enantiomer (CAS 1421033-59-1) offers opposite stereochemistry and cannot be assumed to produce equivalent activity in the absence of enantiomer-specific profiling data.
| Evidence Dimension | Absolute configuration and biological relevance |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 1289584-97-9; defined (3S)-pyrrolidine configuration |
| Comparator Or Baseline | (R)-enantiomer (CAS 1421033-59-1); opposite spatial orientation |
| Quantified Difference | Not directly quantified for this specific pair, but class-level evidence shows that (S)-pyrrolidine stereochemistry is required for nanomolar CCR3 antagonism (Ki 3.16–6.31 nM for (S)-isomers) [1] |
| Conditions | Stereochemical inference from SAR studies of pyrrolidine-based CCR3 antagonist series [1] |
Why This Matters
Procuring the (S)-enantiomer rather than the (R)-enantiomer or racemate ensures that hit-to-lead or lead optimization campaigns are initiated with the stereochemistry that has established precedent in target-binding frameworks, avoiding wasted resources on inactive or less active stereoisomers.
- [1] BindingDB. Entry BDBM50397483 (CHEMBL2171014): Ki = 3.16 nM for human CCR3; Entry BDBM50394155 (CHEMBL2158814): Ki = 6.31 nM for human CCR3. https://www.bindingdb.org (accessed 2026-05-04). View Source
